1-((S)-3-Chloro-piperidin-1-yl)-ethanone

stereoselective synthesis chiral resolution enantiomeric purity

Select the stereochemically defined (S)-enantiomer (CAS 1353997-31-5) to eliminate the 50% (R)-impurity risk inherent in racemic alternatives. This pre-N-acetylated chiral piperidine scaffold secures reproducible stereochemical outcomes, essential for regulatory-compliant P2X3 antagonist and CNS drug synthesis. Its zero H-bond donor count and favorable logP enhance BBB penetration, while the protected amine streamlines routes, saving two synthetic steps compared to unprotected 3-chloropiperidine.

Molecular Formula C7H12ClNO
Molecular Weight 161.63 g/mol
Cat. No. B7922158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((S)-3-Chloro-piperidin-1-yl)-ethanone
Molecular FormulaC7H12ClNO
Molecular Weight161.63 g/mol
Structural Identifiers
SMILESCC(=O)N1CCCC(C1)Cl
InChIInChI=1S/C7H12ClNO/c1-6(10)9-4-2-3-7(8)5-9/h7H,2-5H2,1H3/t7-/m0/s1
InChIKeyLFIPHGAMSYNZIK-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-((S)-3-Chloro-piperidin-1-yl)-ethanone Procurement Guide: Chiral Piperidine Building Block Properties and Specifications


1-((S)-3-Chloro-piperidin-1-yl)-ethanone (CAS 1353997-31-5) is a chiral N-acetylated 3-chloropiperidine derivative with molecular formula C7H12ClNO and molecular weight 161.63 g/mol [1]. The compound features a single defined stereocenter at the 3-position of the piperidine ring in the (S)-configuration [2], conferring stereochemical specificity essential for asymmetric synthesis applications. Key physicochemical properties include an XLogP3-AA of 0.9, topological polar surface area of 20.3 Ų, and zero hydrogen bond donors [1]. The compound serves as a versatile chiral building block in pharmaceutical intermediate synthesis, particularly for constructing stereochemically defined piperidine-containing scaffolds.

Why Generic Substitution of 1-((S)-3-Chloro-piperidin-1-yl)-ethanone Fails: Stereochemical Specificity Requirements


Generic substitution of 1-((S)-3-Chloro-piperidin-1-yl)-ethanone with non-stereochemically defined 3-chloropiperidine analogs (such as the racemic 1-(3-chloropiperidin-1-yl)ethanone, CAS 1039553-78-0 [1]) introduces uncontrolled stereochemical heterogeneity that fundamentally alters downstream synthetic outcomes and biological target engagement. The (S)-configuration at the C3 position determines the three-dimensional spatial orientation of the chloro substituent, which in turn governs intermolecular interactions in both synthetic transformations and receptor/active-site binding events. Substituting with racemic material effectively dilutes the desired enantiomer by 50%, introducing the (R)-enantiomer as an uncontrolled variable that can produce divergent biological activity profiles, alter reaction stereoselectivity, and compromise regulatory compliance in pharmaceutical development workflows where enantiomeric purity documentation is mandated [2]. Procurement of the stereochemically defined (S)-enantiomer is therefore non-negotiable for applications requiring reproducible chiral integrity.

Quantitative Differentiation Evidence for 1-((S)-3-Chloro-piperidin-1-yl)-ethanone vs. Racemic and Positional Isomer Analogs


Stereochemical Identity: Defined (S)-Configuration vs. Racemic Mixture

1-((S)-3-Chloro-piperidin-1-yl)-ethanone possesses one defined atom stereocenter at the C3 position of the piperidine ring, conferring a single, well-defined (S)-configuration [1]. In contrast, the commercially available racemic analog 1-(3-chloropiperidin-1-yl)ethanone (CAS 1039553-78-0) lacks stereochemical definition entirely and exists as an equimolar mixture of (R)- and (S)-enantiomers [2]. The presence of a single defined stereocenter in the target compound ensures reproducible stereochemical outcomes in asymmetric synthetic transformations, whereas the racemic mixture introduces 50% contamination by the undesired (R)-enantiomer as a confounding variable.

stereoselective synthesis chiral resolution enantiomeric purity

Regioisomeric Specificity: 3-Chloro vs. 4-Chloro Positional Isomer Differentiation

The 3-chloro substitution pattern in 1-((S)-3-chloro-piperidin-1-yl)-ethanone represents a critical regioisomeric distinction from the more widely available 4-chloropiperidine derivatives. In DNA alkylation studies of 3-chloropiperidines, the 3-position chlorine is essential for generating the bicyclic aziridinium ion intermediate responsible for alkylating activity, a mechanism not accessible to 4-chloro isomers [1]. Secondary 3-chloropiperidines have been shown to be more effective DNA cleavage agents than their tertiary counterparts in comparative assays [1], establishing a regioisomer-dependent structure-activity relationship that cannot be recapitulated with 4-chloro substitution patterns [2].

regioselective synthesis structure-activity relationship positional isomerism

Chiral Building Block Utility in P2X3 Antagonist Synthesis

1-((S)-3-Chloro-piperidin-1-yl)-ethanone serves as a chiral intermediate for constructing stereochemically defined P2X3 receptor antagonists [1]. Patent literature (US 12503468) discloses heterocyclic compounds incorporating chiral piperidine moieties that exhibit high P2X3 antagonistic activity with good selectivity, low toxicity, and favorable metabolic stability [1]. The stereochemically defined (S)-configuration at the 3-chloropiperidine core is critical for achieving the reported selectivity profile, as P2X3 receptor binding pockets exhibit stereospecific recognition of chiral ligands [2]. In contrast, racemic 3-chloropiperidine building blocks would produce diastereomeric final products with divergent pharmacological properties and reduced target selectivity.

P2X3 antagonist pain therapeutics chiral intermediate

N-Acetylated Piperidine Scaffold: Synthetic Versatility vs. Unprotected 3-Chloropiperidine

The N-acetyl protecting group in 1-((S)-3-Chloro-piperidin-1-yl)-ethanone confers synthetic orthogonality that is absent in unprotected 3-chloropiperidine. The acetyl group masks the nucleophilic secondary amine of the piperidine ring, enabling chemoselective transformations at other reactive sites without competing N-alkylation or N-arylation side reactions [1]. Unprotected 3-chloropiperidine (molecular weight 119.59 g/mol, CAS 26458-12-6) [2] requires additional synthetic steps to install and subsequently remove a protecting group, increasing step count and reducing overall yield. The target compound provides a pre-protected scaffold with the chloro substituent already installed in the correct regio- and stereochemical orientation, enabling direct incorporation into multi-step synthetic sequences.

protecting group strategy orthogonal functionalization multi-step synthesis

Computational ADME Differentiation: Reduced Hydrogen Bond Donor Count vs. Unprotected Piperidines

Computational physicochemical profiling reveals that 1-((S)-3-Chloro-piperidin-1-yl)-ethanone possesses zero hydrogen bond donors (HBD count = 0), one hydrogen bond acceptor (HBA count = 1), and an XLogP3-AA of 0.9 [1]. In contrast, unprotected 3-chloropiperidine exhibits one hydrogen bond donor (HBD count = 1), one hydrogen bond acceptor (HBA count = 1), and an XLogP3 of 0.9 [2]. The absence of a hydrogen bond donor in the target compound is predicted to enhance passive membrane permeability and blood-brain barrier penetration relative to unprotected analogs, while maintaining favorable polarity for aqueous solubility [3]. This physicochemical signature is particularly advantageous for central nervous system (CNS) drug discovery programs where minimizing hydrogen bond donors correlates with improved brain exposure.

ADME prediction blood-brain barrier permeability drug-likeness

Optimal Research and Industrial Applications for 1-((S)-3-Chloro-piperidin-1-yl)-ethanone Based on Quantitative Evidence


Asymmetric Synthesis of Chiral Piperidine-Containing Pharmaceutical Intermediates

Procure 1-((S)-3-Chloro-piperidin-1-yl)-ethanone for asymmetric synthetic routes requiring a single, stereochemically defined (S)-3-chloropiperidine building block. The compound's defined atom stereocenter count of 1 and (S)-configuration [1] eliminates the 50% (R)-enantiomer contamination present in racemic alternatives (CAS 1039553-78-0) [2], ensuring reproducible stereochemical outcomes in downstream transformations. This is essential for pharmaceutical development where enantiomeric purity documentation is a regulatory requirement [3].

P2X3 Receptor Antagonist Lead Optimization Programs for Pain and Cough Indications

Utilize 1-((S)-3-Chloro-piperidin-1-yl)-ethanone as a stereochemically defined chiral intermediate for constructing P2X3 receptor antagonists [1]. Patent disclosures demonstrate that heterocyclic compounds derived from chiral piperidine precursors exhibit high P2X3 antagonistic activity with favorable selectivity and metabolic stability profiles [1]. The (S)-configured chloro substituent is critical for achieving stereospecific receptor engagement, as P2X3 binding pockets discriminate between enantiomers [2].

CNS Drug Discovery Requiring Optimized Blood-Brain Barrier Permeability

Select 1-((S)-3-Chloro-piperidin-1-yl)-ethanone for CNS-targeted medicinal chemistry campaigns where minimizing hydrogen bond donors enhances brain penetration potential. The compound's computed HBD count of 0, compared to 1 HBD in unprotected 3-chloropiperidine [1], aligns with established CNS drug design principles correlating reduced hydrogen bond donors with improved passive blood-brain barrier diffusion [2]. The balanced lipophilicity (XLogP3-AA = 0.9) and low TPSA (20.3 Ų) further support CNS drug-likeness.

Multi-Step Synthetic Sequences Requiring Orthogonal Protection Strategies

Incorporate 1-((S)-3-Chloro-piperidin-1-yl)-ethanone directly into multi-step synthetic routes where the N-acetyl protecting group enables chemoselective transformations at other reactive positions. The pre-protected scaffold eliminates the need for separate amine protection and deprotection steps required when starting from unprotected 3-chloropiperidine [1], reducing synthetic step count by a minimum of two operations and improving overall yield by an estimated 15-30% [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-((S)-3-Chloro-piperidin-1-yl)-ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.